molecular formula C12H10ClN3O B1414956 N-(5-Amino-2-chlorophenyl)nicotinamide CAS No. 937392-56-8

N-(5-Amino-2-chlorophenyl)nicotinamide

Cat. No. B1414956
CAS RN: 937392-56-8
M. Wt: 247.68 g/mol
InChI Key: OXNMMVMUUDIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Amino-2-chlorophenyl)nicotinamide” is a chemical compound with the formula C₁₂H₁₀ClN₃O . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of nicotinamide derivatives, including “this compound”, has been studied. These compounds were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . The compounds were also investigated computationally at the B3LYP/6–31+G (d,p) level .


Chemical Reactions Analysis

The chemical reactions of “this compound” and similar compounds have been studied. For example, the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines is a key step in the synthesis of these compounds .

Scientific Research Applications

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

N-(5-Amino-2-chlorophenyl)nicotinamide has been utilized in the synthesis of fluorescent analogs of the coenzyme nicotinamide adenine dinucleotide (NAD+). For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent derivative, was synthesized to study intramolecular interactions and enzyme-catalyzed reactions. This analog demonstrated reasonable activity as a substitute for NAD+ in various dehydrogenase-catalyzed reactions, providing insights into enzymatic mechanisms and coenzyme functions (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity of Nicotinamide Derivatives

Nicotinamide derivatives have been explored for their potential herbicidal activity. A study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing significant herbicidal activity against certain plants. This research highlights the potential of nicotinamide derivatives in agricultural applications, contributing to the development of new herbicides (Yu et al., 2021).

Inhibitory Effects on Drug Metabolism

Nicotinamide and its derivatives have been studied for their effects on drug metabolism by liver microsomes. Research indicates that these compounds can inhibit the metabolism of various drugs, affecting the apparent mechanism of inhibition depending on the species and substrate involved. Such studies are crucial for understanding drug interactions and metabolic pathways (Sasame & Gillette, 1970).

Structural Characterization and Biological Activity

The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, has been carried out to understand their biological activities better. These studies provide detailed insights into the molecular structure and potential applications of nicotinamide derivatives as antimicrobial agents, enzyme inhibitors, and components of metabolic processes (Burnett, Johnston, & Green, 2015).

Antileukemic Activity and DNA Repair

Nicotinamide and related compounds have been investigated for their antileukemic activity and effects on DNA repair. Research has demonstrated the potential of nicotinamide to stimulate DNA repair synthesis in human lymphocytes, offering insights into its role in mutagenesis, cancer formation, and therapeutic applications (Berger, Catino, & Vietti, 1982).

Safety and Hazards

“N-(5-Amino-2-chlorophenyl)nicotinamide” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

Biochemical Analysis

Biochemical Properties

N-(5-Amino-2-chlorophenyl)nicotinamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antibacterial and antibiofilm properties, making it a potential candidate for antimicrobial therapies . It interacts with various biomolecules, including enzymes involved in nicotinamide metabolism. The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modulating their activity. For instance, this compound may inhibit enzymes like nicotinamide 5’-mononucleotide adenylyltransferase, which is crucial for the synthesis of nicotinamide adenine dinucleotide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in inflammatory responses and cell cycle regulation. By modulating cell signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, its impact on cellular metabolism includes alterations in the levels of nicotinamide adenine dinucleotide, which is essential for various metabolic processes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. For example, by inhibiting nicotinamide 5’-mononucleotide adenylyltransferase, this compound can reduce the synthesis of nicotinamide adenine dinucleotide, leading to downstream effects on cellular energy metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial activity and modulation of inflammatory responses. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinamide metabolism. It interacts with enzymes such as nicotinamide 5’-mononucleotide adenylyltransferase, which catalyzes the conversion of nicotinamide mononucleotide to nicotinamide adenine dinucleotide . This interaction can affect metabolic flux and the levels of metabolites involved in energy production and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially affecting its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism. The precise localization can determine the specific biochemical pathways and cellular processes that this compound affects .

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNMMVMUUDIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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